![molecular formula C23H18N6O4 B2776358 2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537661-78-2](/img/structure/B2776358.png)

2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

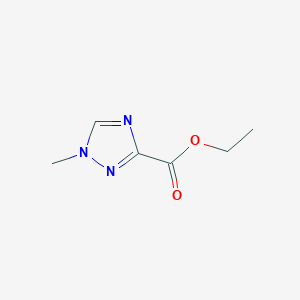

The compound “2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound . It contains a pyrimidine scaffold, which is a privileged structure in medicinal chemistry due to its resemblance to the nucleotide base pair of DNA and RNA . Pyrimidine derivatives have been designed and developed for their anticancer activity .

Synthesis Analysis

The synthesis of such compounds often involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, a pyrimidine ring, and a furan ring . The 1,2,4-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The pyrimidine ring is a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 positions . The furan ring is a five-membered aromatic ring containing four carbon atoms and one oxygen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety . The reaction proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by the formation of thiopyrimidine and iminopyrimidine cycles .Applications De Recherche Scientifique

Organic Chemistry Synthesis

This compound is part of the 1,2,4-triazolo[1,5-a]pyridines family . A catalyst-free, additive-free, and eco-friendly method for synthesizing these compounds under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Medicinal and Pharmaceutical Chemistry

Nitrogen-containing heterocyclic compounds, such as this one, are found in numerous natural products exhibiting immense biological activities . These compounds are usually found in medicinal and biologically active compounds . They exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . Also, these compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Anticancer Activity

Pyrimidine derivatives, such as this compound, have been studied for their anticancer activity . In one study, novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells. One of the derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

Antitumor Activities

In another study, a compound similar to this one exhibited potential antitumor activities against most of the tested subpanel tumor cell lines .

Material Sciences

These types of compounds also have various applications in the material sciences fields .

Propriétés

IUPAC Name |

2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6O4/c1-14-19(22(30)25-15-8-3-2-4-9-15)20(16-10-5-6-11-17(16)29(31)32)28-23(24-14)26-21(27-28)18-12-7-13-33-18/h2-13,20H,1H3,(H,25,30)(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBXWAQATIZIEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2776278.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2776279.png)

![N-(3-ethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2776280.png)

![5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2776282.png)

![3-(2-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2776283.png)

![Tert-butyl N-[(3R)-1-[2-[cyano(ethyl)amino]ethyl]piperidin-3-yl]carbamate](/img/structure/B2776289.png)

![3-(methylthio)-7,8-dihydro-1H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one](/img/structure/B2776292.png)

![4'-Borono-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2776295.png)

![3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2776297.png)

![N-(2-(diethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2776298.png)